molecular formula C6H8O3 B13472541 (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol CAS No. 1932412-79-7

(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol

Cat. No.: B13472541
CAS No.: 1932412-79-7
M. Wt: 128.13 g/mol
InChI Key: RMWKNPUEMIQVLB-KVQBGUIXSA-N
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Description

(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol is a complex organic compound characterized by its unique furan-fused structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions are critical to the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan-fused structures and derivatives with comparable chemical properties. Examples include:

  • (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-one
  • (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-amine

Uniqueness

What sets (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol apart is its specific stereochemistry and the unique arrangement of its furan rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

1932412-79-7

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(3S,3aR,6aR)-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C6H8O3/c7-4-3-9-5-1-2-8-6(4)5/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1

InChI Key

RMWKNPUEMIQVLB-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)C=CO2)O

Canonical SMILES

C1C(C2C(O1)C=CO2)O

Origin of Product

United States

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